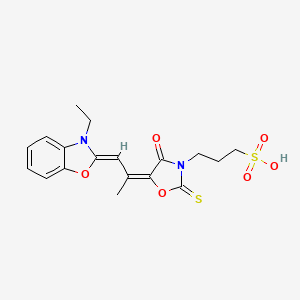

5-(2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene)-4-oxo-2-thioxo-3-oxazolidinepropionosulphonic acid

Beschreibung

This compound is a structurally complex heterocyclic derivative containing a benzoxazole core fused with an oxazolidine ring and a propionosulphonic acid side chain. Its unique architecture combines electron-deficient moieties (benzoxazol-1-ylidene, thioxo-oxazolidine) with a hydrophilic sulphonic acid group, which may enhance solubility and bioavailability.

Eigenschaften

CAS-Nummer |

71173-57-4 |

|---|---|

Molekularformel |

C18H20N2O6S2 |

Molekulargewicht |

424.5 g/mol |

IUPAC-Name |

3-[(5E)-5-[(1Z)-1-(3-ethyl-1,3-benzoxazol-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-oxazolidin-3-yl]propane-1-sulfonic acid |

InChI |

InChI=1S/C18H20N2O6S2/c1-3-19-13-7-4-5-8-14(13)25-15(19)11-12(2)16-17(21)20(18(27)26-16)9-6-10-28(22,23)24/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H,22,23,24)/b15-11-,16-12+ |

InChI-Schlüssel |

HPHDCNSKXDAZQB-UKVBVZPVSA-N |

Isomerische SMILES |

CCN\1C2=CC=CC=C2O/C1=C\C(=C\3/C(=O)N(C(=S)O3)CCCS(=O)(=O)O)\C |

Kanonische SMILES |

CCN1C2=CC=CC=C2OC1=CC(=C3C(=O)N(C(=S)O3)CCCS(=O)(=O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene]-4-oxo-2-thioxo-3-oxazolidinepropionosulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole moiety, which is synthesized from 2-aminophenol and an appropriate aldehyde under acidic conditions . The oxazolidine ring is then formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic systems to enhance reaction rates and selectivity .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

5-[2-(3-Ethyl-2(3H)-benzoxazol-1-yliden)-1-methylethyliden]-4-oxo-2-thioxo-3-oxazolidinpropionsulfonsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 5-[2-(3-Ethyl-2(3H)-benzoxazol-1-yliden)-1-methylethyliden]-4-oxo-2-thioxo-3-oxazolidinpropionsulfonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden, deren Aktivität modulieren und so zu verschiedenen biologischen Wirkungen führen. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, wodurch sie krebshemmende Eigenschaften zeigt. Darüber hinaus kann ihre Interaktion mit mikrobiellen Enzymen zu antimikrobiellen Wirkungen führen.

Wissenschaftliche Forschungsanwendungen

5-[2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene]-4-oxo-2-thioxo-3-oxazolidinepropionosulfonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[2-(3-Ethyl-2(3H)-benzoxazol-1-ylidene)-1-methylethylidene]-4-oxo-2-thioxo-3-oxazolidinepropionosulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its interaction with microbial enzymes can result in antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs include rhodanine-based antimicrobial agents and benzoxazole-containing heterocycles. Below is a comparative analysis based on structural features, synthesis routes, and reported bioactivity:

Mechanistic Insights

- Target Compound : The sulphonic acid group may enhance interaction with bacterial cell membranes or enzymes (e.g., dihydrofolate reductase) via ionic bonding, while the benzoxazole-oxazolidine system could disrupt DNA gyrase .

- Compound D4: The diethylaminoethyl group likely improves membrane penetration, and the benzylidene moiety contributes to π-π stacking with microbial enzyme active sites .

Research Findings and Limitations

Antimicrobial Performance

aureus, B. subtilis) and moderate activity against Gram-negative strains. However, the sulphonic acid group might reduce cell permeability compared to D4’s hydrophobic substituents, necessitating formulation optimization (e.g., prodrug strategies).

Toxicity and Stability

- Target Compound: Sulphonic acids are generally non-toxic but may cause renal clearance issues at high doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.